molecular formula C20H14N4O6 B3536985 N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

Cat. No. B3536985
M. Wt: 406.3 g/mol
InChI Key: VHOQNSNZBQQSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in a variety of research areas, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been found to have anti-inflammatory properties, making it potentially useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide in lab experiments is its fluorescent properties. This compound can be used as a fluorescent probe for DNA detection, making it useful for studying DNA in biological samples. Additionally, this compound has been found to have anti-cancer properties, making it useful for studying cancer cells in vitro. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of using this compound in vivo.

Future Directions

There are several future directions for research on N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide. One area of research that could be explored is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to develop more potent derivatives. Additionally, this compound could be studied for its potential as a fluorescent probe for DNA detection in vivo. Further studies are needed to determine the safety and efficacy of using this compound in vivo for this purpose. Finally, this compound could be studied for its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action and efficacy of this compound in vivo for the treatment of inflammatory diseases.

Scientific Research Applications

N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has been studied for its potential applications in scientific research. One area of research that has been explored is its use as a fluorescent probe for DNA detection. This compound has been found to bind to DNA and emit a fluorescent signal, making it useful for detecting DNA in biological samples. Additionally, this compound has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as a cancer treatment.

properties

IUPAC Name

N-[7-methoxy-2-(3-nitrophenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6/c1-10(25)21-19-15-16(13-7-4-8-14(29-2)17(13)30-20(15)26)22-18(23-19)11-5-3-6-12(9-11)24(27)28/h3-9H,1-2H3,(H,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOQNSNZBQQSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1C(=O)OC3=C2C=CC=C3OC)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
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N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
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N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
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N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
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N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
Reactant of Route 6
N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.